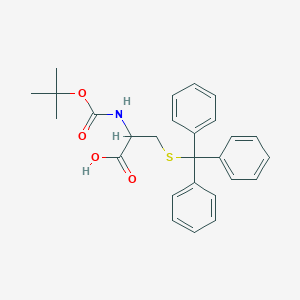
Boc-Cys(Trt)-OH
Übersicht
Beschreibung
Boc-Cys(Trt)-OH: is a derivative of the amino acid cysteine, where the amino group is protected by a tert-butoxycarbonyl (BOC) group and the thiol group is protected by a trityl (triphenylmethyl) group. This compound is commonly used in peptide synthesis to protect the functional groups of cysteine during the assembly of peptides, ensuring that the desired reactions occur selectively and efficiently.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Cys(Trt)-OH typically involves the protection of the amino and thiol groups of cysteine. The process can be summarized as follows:
Protection of the Amino Group: The amino group of cysteine is protected by reacting it with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine. This forms the BOC-protected cysteine.
Protection of the Thiol Group: The thiol group is then protected by reacting the BOC-protected cysteine with triphenylmethyl chloride (trityl chloride) in the presence of a base such as N,N-diisopropylethylamine. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-Cys(Trt)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The BOC and trityl protecting groups can be removed under specific conditions to yield free cysteine. .
Substitution Reactions: The thiol group of this compound can participate in nucleophilic substitution reactions, forming disulfide bonds or other sulfur-containing compounds.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for the removal of the BOC protecting group.
Mild Acids or Reductive Agents: Used for the removal of the trityl protecting group.
Nucleophiles: Used in substitution reactions involving the thiol group
Major Products Formed:
Free Cysteine: Obtained after the removal of the protecting groups.
Disulfide Bonds: Formed through substitution reactions involving the thiol group
Wissenschaftliche Forschungsanwendungen
Boc-Cys(Trt)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in solid-phase peptide synthesis to protect the functional groups of cysteine during peptide assembly
Protein Engineering: Employed in the synthesis of cysteine-containing proteins and peptides, facilitating the study of protein structure and function.
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents, enabling the development of novel pharmaceuticals.
Bioconjugation: Used in the modification of proteins and peptides for various bioconjugation applications, including the development of diagnostic and therapeutic tools.
Wirkmechanismus
The mechanism of action of Boc-Cys(Trt)-OH primarily involves its role as a protecting group in peptide synthesis. By protecting the amino and thiol groups of cysteine, it prevents unwanted side reactions and ensures the selective formation of peptide bonds. The protecting groups can be selectively removed under specific conditions, allowing for the controlled release of free cysteine .
Vergleich Mit ähnlichen Verbindungen
N-BOC-S-tert-butyl-cysteine: Similar to Boc-Cys(Trt)-OH but with a tert-butyl group protecting the thiol group instead of a trityl group.
N-Fmoc-S-trityl-cysteine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group to protect the amino group instead of a BOC group.
Uniqueness: this compound is unique due to the combination of BOC and trityl protecting groups, which provide robust protection for both the amino and thiol groups of cysteine. This dual protection is particularly useful in complex peptide synthesis, where selective deprotection is required .
Eigenschaften
Molekularformel |
C27H29NO4S |
|---|---|
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30) |
InChI-Schlüssel |
JDTOWOURWBDELG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


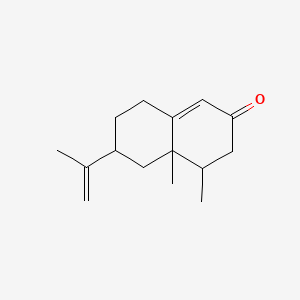
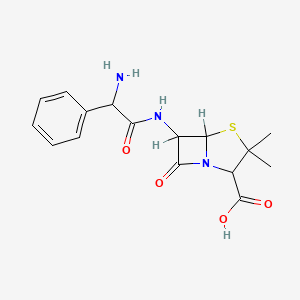
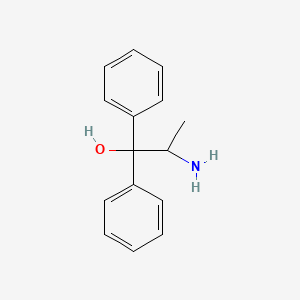
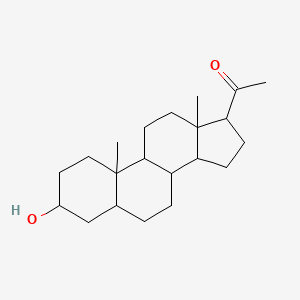
![8-Chloro-3-cyclobutyl-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B8817168.png)
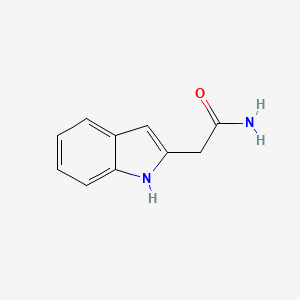
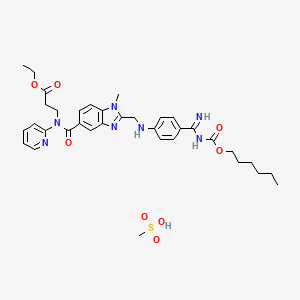
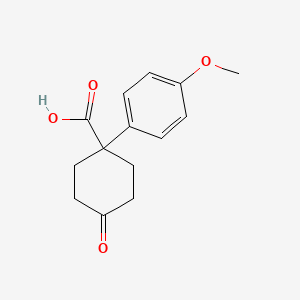
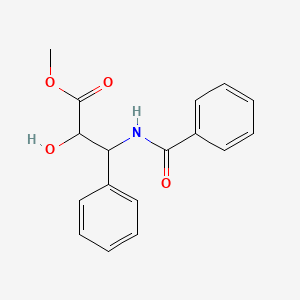
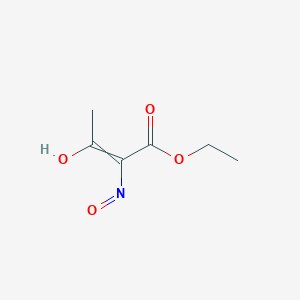
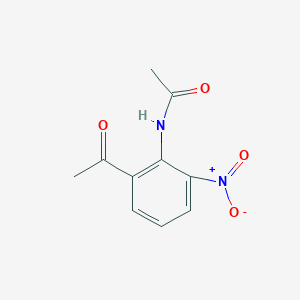
![8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate](/img/structure/B8817221.png)
